molecular formula C8H4F3N B008860 1-Isocyano-2-(trifluoromethyl)benzene CAS No. 105359-81-7

1-Isocyano-2-(trifluoromethyl)benzene

Cat. No.: B008860
CAS No.: 105359-81-7
M. Wt: 171.12 g/mol
InChI Key: NLYWGZABHMGXNS-UHFFFAOYSA-N
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Description

1-Isocyano-2-(trifluoromethyl)benzene (CAS: 139032-23-8, CID: 58295752) is an organofluorine compound with the molecular formula C₉H₆F₃NO. Its structure comprises a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and an isocyano (-NC) group at the para position (SMILES: C1=CC=C(C(=C1)CN=C=O)C(F)(F)F) . The compound is synthesized via methods such as transition-metal-free intramolecular hydrofunctionalization of alkynes or as a convertible isocyanide in multicomponent reactions (MCRs) like the Ugi reaction .

Key properties include:

  • Molecular Weight: 201.15 g/mol (C₉H₆F₃NO) .
  • Spectroscopic Data: ¹H NMR (CDCl₃) δ 3.59–3.48 (m, 2H), 2.83–2.72 (m, 2H), 1.23 (t, J = 7.4 Hz, 3H); HRMS confirms the molecular ion .
  • Applications: Used in stereoselective synthesis of natural products (e.g., Omuralide) and as a building block for heterocyclic frameworks .

Properties

CAS No.

105359-81-7

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

1-isocyano-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H

InChI Key

NLYWGZABHMGXNS-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=CC=C1C(F)(F)F

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1C(F)(F)F

Synonyms

Benzene, 1-isocyano-2-(trifluoromethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Isocyanato-2-(trifluoromethyl)benzene
  • CAS : 2285-12-3 .
  • Molecular Formula: C₈H₄F₃NO.
  • Functional Group : Isocyanate (-NCO).
  • Key Differences :
    • Reactivity: Isocyanates undergo nucleophilic addition (e.g., with amines to form ureas), whereas isocyanides participate in MCRs via [4+1] cycloadditions .
    • Stability: Isocyanates are moisture-sensitive, while isocyanides are thermally stable but require inert conditions .
1-Azido-2-(trifluoromethyl)benzene
  • Functional Group : Azide (-N₃).
  • Applications : Used in click chemistry (e.g., CuAAC reactions) to form triazoles, contrasting with isocyanides' role in MCRs .
  • Reactivity : Azides are explosive under certain conditions, whereas isocyanides are less hazardous but require careful handling .
1-Ethynyl-4-(trifluoromethyl)benzene
  • Functional Group : Ethynyl (-C≡CH).
  • Applications: Used in Cu-catalyzed alkyne-azide cycloadditions (CuAAC) for functionalizing carbon nanotubes .
  • Electronic Effects : The ethynyl group is electron-withdrawing but less so than -CF₃, altering regioselectivity in reactions .

Substituent Position and Electronic Effects

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
  • Applications : Derivatization reagent for polyamines in food analysis via HPLC .
  • Comparison : The nitro group enhances electrophilicity, making it superior for derivatizing amines compared to isocyanides, which are less reactive toward nucleophiles .
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene
  • CAS : 1402004-78-7 .
  • Functional Groups : Chloro, fluoro, methoxy, and -CF₃.
  • Steric Effects: Multiple substituents increase steric hindrance, reducing reactivity compared to monosubstituted isocyanides .

Physicochemical Properties

Compound Name CAS Molecular Formula Functional Group Key Properties
1-Isocyano-2-(trifluoromethyl)benzene 139032-23-8 C₉H₆F₃NO Isocyano (-NC) NMR-confirmed structure ; used in MCRs
1-Isocyanato-2-(trifluoromethyl)benzene 2285-12-3 C₈H₄F₃NO Isocyanate (-NCO) Moisture-sensitive; forms ureas
1-Azido-2-(trifluoromethyl)benzene N/A C₇H₄F₃N₃ Azide (-N₃) Explosive; click chemistry applications
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene N/A C₇H₃F₄NO₂ Nitro (-NO₂) Optimal derivatization reagent for HPLC

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